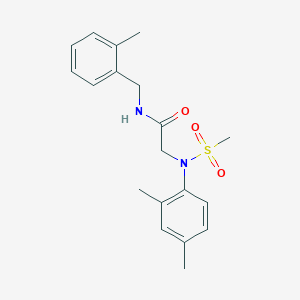![molecular formula C17H18Cl2O3 B3936609 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene
Übersicht
Beschreibung
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases and metabolic disorders. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism, as well as inflammation and oxidative stress.
Wirkmechanismus
The mechanism of action of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation and oxidative stress. By binding to PPARδ, 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene promotes the oxidation of fatty acids and glucose, as well as the production of antioxidants and anti-inflammatory cytokines. This leads to an improvement in metabolic and cardiovascular health, as well as a reduction in the risk of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has been found to have several biochemical and physiological effects, including an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. It also reduces the expression of genes involved in lipogenesis, inflammation, and oxidative stress in these tissues. Moreover, it has been shown to improve cardiac function, reduce atherosclerosis, and inhibit angiogenesis and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, it also has some limitations, including its potential toxicity and off-target effects, as well as its high cost and limited availability. Therefore, careful consideration should be given to the dose, duration, and route of administration of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, including its potential use as a therapeutic agent for various diseases, as well as its role in regulating stem cell differentiation, immune function, and aging. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the beneficial and adverse effects of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, as well as to develop more selective and safer PPARδ agonists for clinical use.
Wissenschaftliche Forschungsanwendungen
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cancer, and neurodegenerative disorders. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation and oxidative stress in animal models of metabolic disorders. Moreover, it has been found to inhibit the growth and proliferation of cancer cells, as well as to protect against neurotoxicity and cognitive impairment in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-9-13(18)10-16(19)17(12)22-8-4-7-21-15-6-3-5-14(11-15)20-2/h3,5-6,9-11H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVAIJBAMKGWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC(=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B3936531.png)
![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936532.png)
![N-[4-(cyanomethyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3936540.png)
![4-butoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936556.png)
![3-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936557.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3936562.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B3936565.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3936578.png)
![8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline](/img/structure/B3936581.png)
![1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B3936587.png)
![2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3936596.png)
![4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936602.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3936607.png)
